molecular formula C14H8F3N3O B13221315 3-[6-Acetyl-5-(trifluoromethyl)pyridazin-3-yl]benzonitrile

3-[6-Acetyl-5-(trifluoromethyl)pyridazin-3-yl]benzonitrile

Katalognummer: B13221315
Molekulargewicht: 291.23 g/mol
InChI-Schlüssel: QMVBEQGPLJDTIZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-[6-Acetyl-5-(trifluoromethyl)pyridazin-3-yl]benzonitrile is a chemical compound with the molecular formula C14H8F3N3O. It is a member of the pyridazine family, which is known for its diverse pharmacological activities. This compound is characterized by the presence of a trifluoromethyl group, an acetyl group, and a benzonitrile moiety, making it a versatile molecule in various chemical and biological applications .

Vorbereitungsmethoden

The synthesis of 3-[6-Acetyl-5-(trifluoromethyl)pyridazin-3-yl]benzonitrile involves several steps. One common synthetic route includes the reaction of 3-amino-6-acetyl-5-(trifluoromethyl)pyridazine with benzonitrile under specific conditions. The reaction typically requires a solvent such as dimethylformamide (DMF) and a catalyst like palladium on carbon (Pd/C) to facilitate the coupling reaction . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Analyse Chemischer Reaktionen

3-[6-Acetyl-5-(trifluoromethyl)pyridazin-3-yl]benzonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to yield reduced derivatives.

    Substitution: The trifluoromethyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Wissenschaftliche Forschungsanwendungen

3-[6-Acetyl-5-(trifluoromethyl)pyridazin-3-yl]benzonitrile has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials with specific properties, such as improved stability and reactivity.

Wirkmechanismus

The mechanism of action of 3-[6-Acetyl-5-(trifluoromethyl)pyridazin-3-yl]benzonitrile involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects .

Vergleich Mit ähnlichen Verbindungen

3-[6-Acetyl-5-(trifluoromethyl)pyridazin-3-yl]benzonitrile can be compared with other pyridazine derivatives, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties, making it a valuable compound for various applications.

Eigenschaften

Molekularformel

C14H8F3N3O

Molekulargewicht

291.23 g/mol

IUPAC-Name

3-[6-acetyl-5-(trifluoromethyl)pyridazin-3-yl]benzonitrile

InChI

InChI=1S/C14H8F3N3O/c1-8(21)13-11(14(15,16)17)6-12(19-20-13)10-4-2-3-9(5-10)7-18/h2-6H,1H3

InChI-Schlüssel

QMVBEQGPLJDTIZ-UHFFFAOYSA-N

Kanonische SMILES

CC(=O)C1=NN=C(C=C1C(F)(F)F)C2=CC=CC(=C2)C#N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.